Methyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate
Description
Methyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate is a benzoate ester derivative featuring a central indole scaffold substituted with a piperidinylethyl group and a 2-oxoacetyl moiety. The piperidine moiety may enhance solubility or binding affinity to hydrophobic targets, while the 2-oxoacetyl group could participate in hydrogen bonding or enzymatic interactions .
Properties
IUPAC Name |
methyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c1-33-25(32)17-9-11-18(12-10-17)26-24(31)23(30)20-15-28(21-8-4-3-7-19(20)21)16-22(29)27-13-5-2-6-14-27/h3-4,7-12,15H,2,5-6,13-14,16H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOQPTQTLOLYOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the activity of these targets, leading to their various biological effects. The specific interactions and resulting changes would depend on the particular target and the context in which the compound is acting.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound likely affects multiple pathways. The downstream effects of these pathway modulations would depend on the specific biological context.
Result of Action
Given the range of biological activities associated with indole derivatives, it can be inferred that this compound likely has diverse effects at the molecular and cellular levels.
Biological Activity
Methyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate, a compound with the molecular formula C25H25N3O5, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
| Property | Details |
|---|---|
| Molecular Formula | C25H25N3O5 |
| Molecular Weight | 447.49 g/mol |
| CAS Number | 872862-08-3 |
| Purity | Typically ≥95% |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that the compound exhibits:
- Anticancer Activity : Studies have demonstrated that compounds containing indole and piperidine moieties can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of indole have shown significant cytotoxic effects against various cancer cell lines, potentially due to their ability to interfere with DNA synthesis and repair pathways .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Inflammation is a critical factor in many chronic diseases, including diabetes and cardiovascular disorders .
- Enzyme Inhibition : Preliminary data suggest that this compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promising AChE inhibitory activity, which could contribute to cognitive enhancement .
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of related indole derivatives revealed that compounds similar to this compound exhibited IC50 values ranging from 0.5 to 10 µM against various cancer cell lines, indicating potent cytotoxicity. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Anti-inflammatory Properties
Research on analogs of this compound demonstrated significant reductions in inflammatory markers in vitro. For example, one study reported a decrease in TNF-alpha and IL-6 levels in macrophages treated with a similar piperidine derivative, suggesting a potential role in managing inflammatory diseases .
Case Study 3: Enzyme Inhibition
In a comparative study, several piperidine derivatives were evaluated for their AChE inhibitory activity. The most effective compounds had IC50 values below 5 µM, highlighting the potential of this compound as a candidate for further development in neuropharmacology .
Scientific Research Applications
Anticancer Activity
Mannich bases, including methyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate, have been studied for their anticancer properties. Research indicates that compounds derived from Mannich reactions can exhibit significant cytotoxic effects against various cancer cell lines, including human breast cancer (MCF-7) and lung cancer (SK-LU-1) cells .
Case Study:
A study evaluating the cytotoxicity of Mannich bases showed that certain derivatives demonstrated IC50 values lower than 2 μg/mL against MCF-7 cells, indicating strong potential for further development as anticancer agents .
Antimicrobial Properties
Research has highlighted the antibacterial and antifungal activities of Mannich bases. The introduction of aminoalkyl groups enhances the hydrophilicity and bioavailability of these compounds, making them effective against a range of microbial pathogens .
Case Study:
A review on Mannich bases noted their effectiveness as antimicrobial agents, with some derivatives exhibiting potent activity against resistant strains of bacteria and fungi .
Neuropharmacological Effects
The structural features of this compound suggest potential applications in treating neurodegenerative disorders. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like Alzheimer's disease .
Case Study:
Research into related compounds has shown promising results in enhancing cognitive function in animal models, suggesting that further exploration of this compound could yield valuable insights into neuropharmacology .
Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Benzoate/Indole Scaffolds
Compound 3i : Methyl 4-((N-(2-(cyclohexylamino)-2-oxoethyl)-4-(dimethylamino)benzamido)methyl)benzoate
- Key Differences: Replaces the indol-3-yl-piperidinylethyl group with a cyclohexylamino and dimethylaminobenzamido substituent.
- The dimethylamino group may enhance solubility but reduce target specificity due to increased basicity .
- Data : Yield = 45%, m.p. = 189°C, purity = 96.5% .
Compound 3j : Methyl 4-((N-(2-oxo-2-(p-tolylamino)ethyl)benzamido)methyl)benzoate
- Key Differences: Substitutes the indole-piperidine system with a p-tolylamino-benzamido group.
- Impact : The p-tolyl group enhances lipophilicity, which may improve blood-brain barrier penetration but decrease aqueous solubility. The absence of the indole ring limits π-π stacking interactions critical for receptor binding .
- Data : Yield = 71%, m.p. = 153°C, purity = 98.8% .
ZINC01124772 : 3-methyl-N-[(1R)-2-methyl-1-[4-methyl-5-[2-oxo-2(phenethylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]propyl]benzamide
- Key Differences : Replaces the benzoate ester with a benzamide and introduces a triazole-sulfanyl group.
- Impact : The triazole moiety may confer metabolic stability, while the sulfanyl group could alter redox properties. The benzamide backbone reduces esterase susceptibility compared to the target compound .
Piperidine-Containing Analogs
Compound 115 : (S)-2-Acetamido-5-guanidino-N-...piperidin-4-yl)acetyl)piperazin-1-yl)ethyl)amino)...
- Key Differences: Incorporates a dibenzodiazepinone core and guanidino group.
- Impact: The dibenzodiazepinone system enhances aromatic stacking, likely increasing affinity for CNS targets. The guanidino group introduces strong basicity, altering pharmacokinetics .
Compound in : (S)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid
Indole Derivatives with Varied Substituents
Ethyl-4-(2-oxindolin-3-ylidene amino) benzoate (VI)
- Key Differences : Uses an oxindole (2-oxindolin-3-ylidene) instead of indole.
- Impact : Oxindole derivatives are associated with kinase inhibition (e.g., sunitinib), suggesting divergent biological targets compared to the indole-piperidine analog .
2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl 2-(2-methyl-1H-indol-3-yl)acetate
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
- Synthetic Accessibility: Benzoate esters with indole/piperidine groups (e.g., Compound 3j) are synthesized in higher yields (71%) compared to cyclohexylamino analogs (45%), suggesting steric hindrance impacts reaction efficiency .
- Biological Implications : Piperidine-containing compounds (e.g., ) often exhibit enhanced CNS penetration, while oxindole derivatives () may target kinases .
- Structural Optimization : Replacing the methyl benzoate with a carboxylic acid () improves solubility but necessitates prodrug strategies for oral delivery .
Q & A
Basic: What are the key synthetic steps for Methyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate?
The synthesis typically involves:
- Indole functionalization : Introducing the 2-oxo-2-piperidin-1-ylethyl group at the indole nitrogen via alkylation or nucleophilic substitution .
- Acetylation : Coupling the modified indole to a 2-oxoacetyl intermediate using reagents like acetic anhydride or coupling agents (e.g., EDC/HOBt) .
- Esterification : Forming the methyl benzoate moiety through esterification of the carboxylic acid precursor under acidic or catalytic conditions .
Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Advanced: How do reaction conditions impact yield and purity in its synthesis?
Critical variables include:
- Temperature : Elevated temperatures (e.g., 80–100°C) accelerate coupling reactions but may promote side reactions like hydrolysis of the ester group .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but require stringent drying to avoid nucleophilic interference .
- Catalyst selection : Palladium catalysts improve cross-coupling efficiency in indole modifications, while enzyme-mediated reactions reduce racemization in chiral intermediates .
Optimization strategy : Design of Experiments (DoE) can systematically evaluate variables like solvent/ligand ratios and reaction time .
Basic: What analytical techniques validate the compound’s structural integrity?
- NMR spectroscopy : H and C NMR confirm the presence of the indole (δ 7.2–7.8 ppm), piperidine (δ 2.5–3.5 ppm), and ester carbonyl (δ 3.7–3.9 ppm) groups .
- Mass spectrometry (HRMS) : Exact mass determination (e.g., m/z 461.18 [M+H]) verifies the molecular formula .
- IR spectroscopy : Stretching vibrations for amide (1650–1680 cm) and ester (1720–1740 cm) groups confirm functional groups .
Advanced: How can researchers address low yields in the acetylation step?
Potential solutions:
- Pre-activation of carboxyl groups : Use of carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) improves coupling efficiency by stabilizing reactive intermediates .
- Protecting groups : Temporarily shield reactive sites (e.g., indole NH) with Boc or Fmoc groups to prevent undesired side reactions .
- In situ monitoring : Techniques like TLC or inline FTIR track reaction progress and enable timely termination to minimize degradation .
Safety: What precautions are critical during handling?
- PPE : Wear nitrile gloves, lab coats, and EN 166-certified goggles to prevent skin/eye contact (GHS Category 2A/2B) .
- Ventilation : Use fume hoods to mitigate inhalation risks (H335: Respiratory irritation) .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent environmental contamination .
Advanced: What is the hypothesized mechanism of action in biological systems?
- Target interaction : The piperidine and indole moieties mimic natural ligands, enabling binding to G-protein-coupled receptors (GPCRs) or kinase domains .
- In vitro assays : Competitive binding studies (e.g., fluorescence polarization) and molecular docking (e.g., AutoDock Vina) predict affinity for serotonin receptors (5-HT) or apoptosis regulators (Bcl-2) .
- Metabolic stability : Cytochrome P450 inhibition assays (e.g., CYP3A4) assess potential drug-drug interactions .
Advanced: How to resolve discrepancies in reported biological activity data?
- Experimental variables : Control cell line specificity (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media) to minimize off-target effects .
- Batch variability : Characterize purity (>98% via HPLC) and confirm stereochemistry (CD spectroscopy) to exclude enantiomeric impurities .
- Data normalization : Use internal standards (e.g., β-actin in Western blots) and replicate experiments (n ≥ 3) to ensure statistical rigor .
Basic: What solubility challenges arise in formulation studies?
- Polarity mismatch : The compound’s logP (~3.5) limits aqueous solubility. Strategies include:
- Co-solvents : Use DMSO/PEG 400 mixtures (≤10% v/v) for in vitro assays .
- Nanoparticle encapsulation : PLGA or liposomal carriers enhance bioavailability in vivo .
Advanced: How to optimize stability under physiological conditions?
- pH adjustment : Buffered solutions (pH 6.8–7.4) prevent ester hydrolysis .
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) extends shelf life .
- Light sensitivity : Store in amber vials at −20°C to avoid photodegradation of the indole ring .
Advanced: What computational tools predict its ADMET properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
